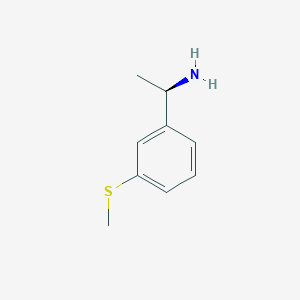

(1R)-1-(3-Methylthiophenyl)ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

(1R)-1-(3-methylsulfanylphenyl)ethanamine |

InChI |

InChI=1S/C9H13NS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1 |

InChI Key |

KVIZMMPDLWLVQE-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)SC)N |

Canonical SMILES |

CC(C1=CC(=CC=C1)SC)N |

Origin of Product |

United States |

Synthetic Methodologies for Stereoselective Access to 1r 1 3 Methylthiophenyl Ethylamine

Asymmetric Synthesis Approaches

Asymmetric synthesis offers an efficient route to (1R)-1-(3-Methylthiophenyl)ethylamine by directly establishing the chiral center at the C1 position. This approach avoids the loss of 50% of the material inherent in classical resolution methods. Key strategies include the catalytic asymmetric reduction of a prochiral precursor, direct asymmetric amination, and the use of chiral auxiliaries.

Catalytic Asymmetric Reduction of Prochiral Precursors

The most common prochiral precursor for the synthesis of this compound is 3-methylthioacetophenone. The asymmetric reduction of the ketone functionality to a chiral amine can be achieved through catalytic transfer hydrogenation or catalytic hydrogenation using chiral catalysts.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method typically employs a chiral transition metal complex, often based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), in the presence of a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture. While specific data for the asymmetric transfer hydrogenation of 3-methylthioacetophenone is not extensively reported in readily available literature, the general principles can be applied from studies on analogous acetophenone (B1666503) derivatives. For instance, ruthenium catalysts bearing chiral ligands are known to be highly effective for the asymmetric reduction of ketones. mdpi.comresearchgate.net

| Catalyst System (General for Aryl Ketones) | Hydrogen Source | Typical Yield (%) | Typical ee (%) |

| Ru(II)-chiral diphosphine/diamine | H₂ | >95 | >98 |

| [Ir(NHC)₂(L-Pro)(H)(I)] | Isopropanol | High | up to 95 |

| Rh/bisphosphine-thiourea | H₂ | up to 97 | up to 95 |

Catalytic Asymmetric Hydrogenation: This technique involves the use of molecular hydrogen (H₂) and a chiral catalyst to reduce the ketone. Rhodium and Iridium-based catalysts have shown significant promise in the asymmetric hydrogenation of imines and ketones. mdpi.commdpi.com For example, rhodium complexes with chiral phosphine (B1218219) ligands can effectively catalyze the asymmetric hydrogenation of related enamides to produce chiral amines with high enantioselectivity. youtube.com

Direct Asymmetric Amination Strategies

Direct asymmetric amination involves the conversion of a ketone, in this case, 3-methylthioacetophenone, directly into a chiral amine in a single step. This can be achieved through reductive amination using a chiral catalyst. These methods are highly desirable due to their atom economy. youtube.com

While specific examples for the direct asymmetric amination of 3-methylthioacetophenone are not prominently documented, research on other ketones provides a foundational understanding. For instance, biocatalysts like ω-transaminases are capable of asymmetric reductive amination of ketones to furnish chiral amines with high enantiomeric excess. nih.gov This enzymatic approach offers a green and efficient alternative to metal-based catalysts.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable method for stereoselective synthesis. nih.gov In this approach, the prochiral ketone (3-methylthioacetophenone) is first reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the imine or enamine functionality, directed by the chiral auxiliary, leads to the formation of one diastereomer in excess. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched amine.

A common chiral auxiliary for the synthesis of phenylethylamines is (R)- or (S)-1-phenylethylamine. researchgate.netresearchgate.net The general process involves the formation of a chiral imine between 3-methylthioacetophenone and the chiral amine auxiliary. Reduction of this imine, for example with a hydride source, proceeds with facial selectivity controlled by the auxiliary. Subsequent hydrogenolysis can then remove the chiral auxiliary, affording this compound.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a widely employed method for obtaining enantiomerically pure compounds from a racemic mixture. This approach involves the separation of the two enantiomers of (3-Methylthiophenyl)ethylamine.

Diastereomeric Salt Formation with Chiral Acids

This classical resolution technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. mdpi.comrsc.orggavinpublishers.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt is typically isolated, and the desired enantiomer of the amine is then liberated by treatment with a base.

Commonly used chiral resolving agents for phenylethylamines include derivatives of tartaric acid and mandelic acid. nih.govwikipedia.orgresearchgate.netrsc.org

Using Mandelic Acid Derivatives: Mandelic acid and its derivatives are also effective resolving agents for chiral amines. wikipedia.orgrsc.orgnih.gov The formation of a less soluble diastereomeric salt between one enantiomer of the amine and the chiral mandelic acid derivative allows for its selective crystallization.

| Chiral Resolving Agent (General) | Typical Solvent | Outcome |

| (R,R)-Tartaric Acid | Methanol, Ethanol (B145695), Water | Formation of diastereomeric salts with differing solubilities |

| (R)-Mandelic Acid | Various organic solvents | Formation of diastereomeric salts with differing solubilities |

Kinetic Resolution via Enzymatic or Chemical Processes

Kinetic resolution is a dynamic process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the unreacted enantiomer and the formation of an enantiomerically enriched product.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amines. mdpi.comresearchgate.netnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) is a versatile biocatalyst that can selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus enriched. researchgate.net The choice of acylating agent and solvent significantly impacts the efficiency and enantioselectivity of the resolution.

Chemical Kinetic Resolution: This approach utilizes a chiral chemical reagent or catalyst to achieve the selective transformation of one enantiomer. For example, palladium-catalyzed C-H activation reactions using a chiral ligand have been employed for the kinetic resolution of β-alkyl phenylethylamine derivatives. nih.govmdpi.com This method can provide both the alkenylated product and the unreacted starting material with high enantiomeric excess. Another strategy involves continuous dynamic kinetic resolution processes that can overcome the 50% yield limitation of classical kinetic resolution. rsc.org

Chromatographic Enantioseparation Methods (e.g., Chiral Preparative HPLC)

The separation of enantiomers from a racemic mixture of 1-(3-Methylthiophenyl)ethylamine can be effectively achieved using chiral preparative High-Performance Liquid Chromatography (HPLC). This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantiorecognition capabilities for a variety of compounds, including primary amines. For the separation of underivatized chiral primary amines like 1-(3-Methylthiophenyl)ethylamine, these phases can be highly effective. The choice of the mobile phase is critical and often consists of a non-polar solvent like heptane (B126788) or hexane (B92381) mixed with an alcohol modifier such as ethanol or isopropanol. The addition of a small amount of a basic additive, like diethylamine (B46881) or butylamine, is often necessary to reduce peak tailing and improve resolution by masking residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

While specific preparative HPLC methods for this compound are not extensively documented in publicly available literature, methodologies for structurally similar primary amines provide a strong basis for method development. For instance, screening a variety of polysaccharide-based columns (e.g., ChiralPak® series) under normal-phase conditions is a common starting point.

Table 1: Illustrative Chiral HPLC Screening Conditions for Primary Amines

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-chloro-3-methylphenylcarbamate) |

| Mobile Phase | n-Heptane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (80:20, v/v) | n-Heptane/2-Propanol (95:5, v/v) |

| Additive | 0.1% Diethylamine | 0.1% Butylamine | 0.2% Triethylamine |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 230 nm | UV at 260 nm |

This table represents typical starting conditions for the chiral separation of primary amines and would require optimization for the specific separation of 1-(3-Methylthiophenyl)ethylamine enantiomers.

Sustainable and Green Chemistry Considerations in Synthesis

The development of environmentally benign and efficient synthetic routes to chiral amines is a significant focus in modern organic chemistry. Key principles of green chemistry, such as the use of renewable feedstocks, solvent-free conditions, and atom-economical reactions, are increasingly being applied to the synthesis of compounds like this compound.

Solvent-Free and Environmentally Benign Solvent Systems

While truly solvent-free reactions for the synthesis of 1-(3-Methylthiophenyl)ethylamine are not yet prevalent, the use of environmentally benign solvents is a viable green chemistry approach. Enzymatic reactions, such as those employing transaminases, are typically conducted in aqueous buffer systems, which are considered environmentally friendly. Recent research has also explored the use of ionic liquids as recyclable and non-volatile reaction media for various chemical transformations, although their application to this specific synthesis is not widely reported. The ideal green synthesis would minimize solvent use altogether, for example, through mechanochemical methods (ball-milling), though this has not been specifically described for the target compound.

Atom-Economical and Waste-Reducing Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste.

A highly promising and atom-economical approach for the synthesis of this compound is the use of transaminase (TAm) biocatalysis. This method involves the asymmetric amination of a prochiral ketone, 3-methylthioacetophenone, using an amine donor. The reaction is catalyzed by a stereoselective transaminase enzyme, which can be engineered to produce the desired (R)-enantiomer with high enantiomeric excess.

The key advantages of this enzymatic approach in terms of atom economy and waste reduction are:

High Selectivity: The enzyme's high stereoselectivity eliminates the need for chiral auxiliaries or subsequent resolution steps, which generate waste.

Mild Reaction Conditions: The reaction proceeds under mild conditions (near-neutral pH and ambient temperature), reducing energy consumption.

Aqueous Media: The use of water as a solvent minimizes the use of volatile organic compounds (VOCs).

High Atom Economy: In an ideal transamination reaction where the amino donor is a simple molecule like ammonia (B1221849) or alanine, a significant portion of the atoms from the reactants are incorporated into the final product and a simple co-product (a ketone or pyruvate, respectively). This is a significant improvement over classical methods like reductive amination using stoichiometric metal hydrides, which generate large amounts of inorganic waste. For example, the theoretical atom economy of a transamination reaction can approach 100%, especially if the co-product is also a valuable chemical. nih.gov

Table 2: Comparison of Synthetic Strategies for Chiral Amines

| Synthetic Strategy | Typical Reagents | Key Advantages | Key Disadvantages (from a Green Perspective) |

| Classical Resolution | Racemic amine, chiral resolving agent (e.g., tartaric acid) | Well-established methodology | Maximum 50% theoretical yield, generates diastereomeric salt waste |

| Asymmetric Hydrogenation | Ketone, H₂, chiral metal catalyst (e.g., Rh, Ru) | High enantioselectivity, high atom economy | Use of precious and potentially toxic heavy metals, requires high-pressure equipment |

| Transaminase Biocatalysis | Ketone, amine donor, transaminase enzyme | High enantioselectivity, mild conditions, aqueous solvent, high atom economy, renewable catalyst | Enzyme stability and cost can be a factor, equilibrium may need to be driven |

The transaminase-mediated synthesis represents a significant step towards a more sustainable production of this compound, aligning with the principles of green chemistry by reducing waste and improving reaction efficiency.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Elucidation

Chiroptical Spectroscopic Techniques for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopic methods are indispensable tools for investigating the three-dimensional structure of chiral molecules. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. rsc.orgmdpi.com Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgmdpi.com Together, these techniques provide detailed information about the stereochemistry of a molecule, particularly in the vicinity of a chromophore.

For a chiral amine like (1R)-1-(3-Methylthiophenyl)ethylamine, the aromatic ring and the sulfur atom act as chromophores. The electronic transitions associated with these groups give rise to characteristic ORD and CD spectra. The sign and magnitude of the Cotton effect, which is the characteristic change in ORD and/or CD in the vicinity of an absorption band, can be correlated to the absolute configuration of the chiral center. rsc.org

While specific ORD and CD spectral data for this compound are not widely published, the expected spectra can be inferred from similar structures. For instance, (1R)-phenylethylamine derivatives typically exhibit a Cotton effect associated with the π→π* transitions of the phenyl ring. The sign of this Cotton effect is empirically related to the stereochemistry at the C1 position. A positive Cotton effect at a specific wavelength would be indicative of the (R)-configuration, while the (S)-enantiomer would show a mirror-image spectrum with a negative Cotton effect.

Table 1: Illustrative ORD and CD Data for a Chiral Phenylalkylamine

| Spectroscopic Technique | Parameter | Illustrative Value for (R)-Enantiomer | Illustrative Value for (S)-Enantiomer |

| ORD | Peak | + (at λ₁) | - (at λ₁) |

| Trough | - (at λ₂) | + (at λ₂) | |

| CD | Maximum Ellipticity (λ_max) | Positive | Negative |

| Wavelength of Max Ellipticity | ~220 nm | ~220 nm |

Note: The values presented are illustrative and based on typical observations for similar compounds. Actual values for this compound would require experimental determination.

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are powerful for separating enantiomers and quantifying their relative amounts, thus determining the enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) with Diode Array Detection

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govmdpi.com

The separation of the enantiomers of 1-(3-Methylthiophenyl)ethylamine would involve the selection of an appropriate chiral column and mobile phase. A diode array detector (DAD) is advantageous as it can provide UV spectra of the eluting peaks, confirming their identity and purity. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 2: Representative Chiral HPLC Method for the Separation of 1-(Aryl)ethylamine Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326)/Diethylamine (B46881) (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm |

| Illustrative Retention Time (t_R) | (R)-enantiomer: 8.5 min, (S)-enantiomer: 10.2 min |

Note: These conditions are representative and would require optimization for the specific separation of 1-(3-Methylthiophenyl)ethylamine enantiomers.

Chiral Gas Chromatography (GC) Coupled with Mass Spectrometry

Chiral Gas Chromatography (GC) is another effective method for enantiomeric separation, particularly for volatile compounds. For amines, it is often necessary to perform a derivatization step to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetyl or heptafluorobutyryl groups. The separation is then carried out on a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative.

Coupling the GC to a Mass Spectrometer (MS) provides an additional layer of confirmation. The mass spectrum of each enantiomeric peak can be used to confirm the molecular weight and fragmentation pattern, thus verifying the identity of the compound. The enantiomeric excess is determined by the integration of the peaks in the gas chromatogram.

Table 3: Illustrative Chiral GC-MS Method for a Derivatized Chiral Amine

| Parameter | Condition |

| Derivatizing Agent | N-trifluoroacetyl-L-prolyl chloride |

| Column | Chirasil-DEX CB (or similar cyclodextrin-based CSP) |

| Carrier Gas | Helium |

| Temperature Program | 100 °C (2 min), ramp to 200 °C at 5 °C/min |

| Detector | Mass Spectrometer (Electron Ionization) |

| Illustrative Retention Time (t_R) | (R)-diastereomer: 15.3 min, (S)-diastereomer: 15.9 min |

Note: The derivatization creates diastereomers which can be separated on a chiral or sometimes even an achiral column. These conditions are illustrative and would need to be developed for 1-(3-Methylthiophenyl)ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the analysis of chiral compounds.

Chiral Shift Reagent Studies in NMR

In a standard NMR experiment, enantiomers are indistinguishable because they have identical magnetic properties. However, in the presence of a chiral shift reagent (CSR), the two enantiomers form diastereomeric complexes that have different NMR spectra. Lanthanide-based CSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), are commonly used.

Upon addition of the CSR to a solution of racemic 1-(3-Methylthiophenyl)ethylamine, the protons in the two enantiomers will experience different induced shifts. This results in the splitting of signals that were originally singlets, doublets, or quartets into two separate sets of signals, one for each enantiomer. The relative integration of these new signals allows for the direct determination of the enantiomeric excess. Furthermore, the direction of the induced shift can sometimes be correlated with the absolute configuration of the enantiomers, although this often requires comparison with known compounds.

Table 4: Hypothetical ¹H NMR Data for Racemic 1-(3-Methylthiophenyl)ethylamine in the Presence of a Chiral Shift Reagent

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - (R)-enantiomer | Chemical Shift (δ) with CSR (ppm) - (S)-enantiomer |

| -CH(NH₂)- | ~4.1 (quartet) | ~4.5 (quartet) | ~4.8 (quartet) |

| -CH₃ | ~1.4 (doublet) | ~1.6 (doublet) | ~1.7 (doublet) |

| -S-CH₃ | ~2.5 (singlet) | ~2.7 (singlet) | ~2.8 (singlet) |

| Aromatic-H | ~7.0-7.3 (multiplet) | Shifted downfield | Shifted further downfield |

Note: The chemical shifts are hypothetical and serve to illustrate the principle of signal splitting by a chiral shift reagent. The magnitude and direction of the shifts depend on the specific CSR used and the experimental conditions.

2D NMR Techniques for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information on the connectivity of atoms within a molecule, confirming the structural integrity of this compound. Techniques such as COSY, HSQC, and HMBC are employed to build a complete picture of the proton-proton and proton-carbon correlations. youtube.comuvic.caresearchgate.netnih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a key correlation would be observed between the methine proton (H1) of the ethylamine (B1201723) side chain and the methyl protons (H2). Additionally, correlations among the aromatic protons on the 3-methylthiophenyl ring would confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached (¹J coupling). youtube.comsdsu.edu It allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals. For instance, the proton signal for the S-CH₃ group would show a correlation to the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J). youtube.comsdsu.edu This is crucial for connecting different fragments of the molecule. For example, the methine proton (H1) would show a correlation to the aromatic carbon it is bonded to (C1') and the adjacent aromatic carbons (C2' and C6'). Similarly, the protons of the amino group (NH₂) could show correlations to the methine carbon (C1) and the methyl carbon (C2).

The combination of these 2D NMR experiments allows for a complete and confident assignment of all proton and carbon signals, verifying the constitution of this compound.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H1 (methine) | H2 (methyl), NH₂ | C1 | C2, C1', C2', C6' |

| H2 (methyl) | H1 (methine) | C2 | C1, C1' |

| S-CH₃ (methyl) | None | S-CH₃ Carbon | C3' |

| Aromatic Protons | Other Aromatic Protons | Corresponding Aromatic Carbons | Adjacent and Quaternary Aromatic Carbons |

| NH₂ | H1 (methine) | N/A | C1, C2 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. nih.govmdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, which is C₉H₁₃NS. lcms.cz Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. mdpi.com

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. Phenethylamine derivatives are known to undergo characteristic fragmentation pathways. nih.govacs.org Common fragmentation for protonated this compound would involve:

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the carbon bearing the amino group, leading to characteristic fragments. mdpi.comies.gov.pl

Loss of ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines, resulting in a significant [M+H-17]⁺ ion. nih.govacs.org

Analysis of the accurate masses of both the precursor ion and its major fragment ions provides definitive evidence for the proposed structure. ies.gov.pl

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₁₄NS⁺ | 168.0841 | Protonated parent molecule |

| [M+H - NH₃]⁺ | C₉H₁₁S⁺ | 151.0576 | Fragment from loss of ammonia |

| [C₈H₉S]⁺ | C₈H₉S⁺ | 137.0420 | Fragment from cleavage of the Cα-Cβ bond |

X-ray Crystallography of Chiral Derivatives for Absolute Configuration Confirmation

While NMR and MS can confirm the chemical structure, they cannot typically determine the absolute stereochemistry of a chiral center. X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including the absolute configuration of enantiopure compounds. purechemistry.orgnih.gov

Direct crystallization of the primary amine this compound may not always yield single crystals of sufficient quality for X-ray diffraction analysis. researchgate.net A common and effective strategy is to synthesize a crystalline derivative by reacting the amine with a suitable chiral derivatizing agent. nih.govresearchgate.net The ideal derivatizing agent is itself enantiomerically pure and often contains a heavy atom to facilitate the determination of the absolute structure using anomalous dispersion (the Bijvoet method). researchgate.netresearchgate.net

The formation of a diastereomeric salt or covalent derivative introduces a second chiral center of known configuration. Once a suitable crystal of this diastereomer is grown, X-ray diffraction analysis can determine the relative configuration of all stereocenters in the new molecule. nih.govmdpi.com Since the absolute configuration of the derivatizing agent is already known, the absolute configuration of the original amine can be definitively assigned. nih.gov

Table 3: Examples of Chiral Derivatizing Agents for Amines

| Derivatizing Agent | Type of Derivative | Rationale for Use |

| (R)-(-)-Mandelic Acid | Diastereomeric Salt | Forms well-defined crystals with primary amines. |

| Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) | Amide | Forms stable diastereomeric amides; ¹⁹F NMR can also be used for analysis. |

| Camphorsulfonic acid | Diastereomeric Salt | Chiral reagent known to induce crystallization. |

| Chiral isothiocyanates | Thiourea (B124793) | Forms crystalline thiourea derivatives. mdpi.com |

By synthesizing and analyzing a crystalline derivative, the absolute configuration of the stereocenter in this compound can be unequivocally confirmed as 'R'. acs.org

Mechanistic Investigations and Stereocontrol Principles in 1r 1 3 Methylthiophenyl Ethylamine Chemistry

Reaction Pathway Elucidation in Asymmetric Transformation

The most common and efficient method for the synthesis of (1R)-1-(3-Methylthiophenyl)ethylamine is the asymmetric transfer hydrogenation (ATH) of the corresponding prochiral ketone, 3-methylthioacetophenone. This transformation is typically catalyzed by ruthenium(II) complexes bearing chiral diamine ligands, such as the well-established Noyori-type catalysts.

The catalytic cycle of ATH is understood to proceed through a concerted, outer-sphere mechanism. The precatalyst, often a chloro-ruthenium complex, is first activated to form a 16-electron ruthenium hydride species. This active catalyst then transfers a hydride and a proton to the carbonyl group of the ketone substrate via a six-membered pericyclic transition state.

The generally accepted reaction pathway involves the following key steps:

Activation of the Precatalyst: The Ru-Cl precatalyst reacts with a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to generate the active 18-electron ruthenium hydride complex.

Formation of the Catalyst-Substrate Adduct: The ketone, 3-methylthioacetophenone, coordinates to the ruthenium hydride catalyst.

Hydrogen Transfer: The hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen of the ketone, respectively, in a concerted manner. This occurs through a six-membered ring transition state.

Product Release and Catalyst Regeneration: The resulting chiral alcohol, (1R)-1-(3-methylthiophenyl)ethanol, is released, and the 16-electron ruthenium complex is regenerated, ready to start a new catalytic cycle. In the case of reductive amination, the intermediate imine is formed in situ and then reduced to the final amine product.

Understanding Stereocontrol Mechanisms in Catalytic Processes

The high degree of enantioselectivity observed in the ATH of 3-methylthioacetophenone is a direct consequence of the chiral environment created by the catalyst. The most widely accepted model for stereocontrol in these systems is the Noyori-Ikariya model, which emphasizes the importance of a metal-ligand bifunctional mechanism.

Several factors contribute to the stereochemical outcome:

CH/π Interactions: A crucial stabilizing interaction occurs between the aromatic ring of the substrate (the 3-methylthiophenyl group) and the η⁶-arene ligand of the ruthenium catalyst. This interaction preferentially orients one of the prochiral faces of the ketone towards the hydride for transfer.

Steric Repulsion: The bulky groups on the chiral diamine ligand create a steric environment that further dictates the orientation of the substrate. The larger substituent on the ketone (the 3-methylthiophenyl group) will preferentially orient away from the sterically demanding parts of the ligand.

Hydrogen Bonding: The N-H proton of the diamine ligand is believed to form a hydrogen bond with the carbonyl oxygen of the ketone in the transition state. This interaction not only activates the ketone towards reduction but also plays a significant role in locking the conformation of the substrate, thus enhancing enantioselectivity.

The interplay of these attractive and repulsive non-covalent interactions within the diastereomeric transition states is what ultimately determines which enantiomer of the product is formed in excess.

Kinetic and Thermodynamic Studies of Formation and Derivatization Reactions

The rate of the reaction can be influenced by several parameters:

Hydrogen Donor: The choice of hydrogen donor (e.g., isopropanol vs. formic acid/triethylamine) can significantly affect the reaction rate.

Temperature: As with most chemical reactions, the rate of ATH increases with temperature. However, excessively high temperatures can sometimes lead to a decrease in enantioselectivity.

Illustrative Kinetic Data for Asymmetric Transfer Hydrogenation of an Aromatic Ketone

| Parameter | Value |

|---|---|

| Reaction Order in Catalyst | 1 |

| Reaction Order in Substrate | 1 |

| Activation Energy (Ea) | 10-15 kcal/mol |

Note: This table presents typical values for the ATH of aromatic ketones and serves as an illustrative example.

Thermodynamically, the reduction of a ketone to an amine is a favorable process. The derivatization of this compound, for instance, through N-acylation or N-alkylation, are also generally thermodynamically driven reactions that proceed with high conversion.

Transition State Analysis and Enantioselectivity Origin

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structure of the transition states involved in the ATH of ketones. These studies support the proposed six-membered pericyclic transition state.

The origin of enantioselectivity lies in the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The transition state that leads to the formation of the (R)-enantiomer, this compound, is lower in energy due to a more favorable combination of the stereocontrolling interactions mentioned earlier (CH/π interactions, steric hindrance, and hydrogen bonding).

Key Features of the Favored Transition State:

The 3-methylthiophenyl group of the ketone is positioned to maximize the stabilizing CH/π interaction with the arene ligand of the catalyst.

The methyl group of the ketone is oriented to minimize steric clashes with the chiral diamine ligand.

The geometry of the six-membered ring is optimized for the efficient transfer of the hydride and proton.

The energy difference between the favored and disfavored transition states, though often only a few kilocalories per mole, is sufficient to result in the high enantiomeric excesses observed experimentally.

Computational Chemistry and Theoretical Studies on 1r 1 3 Methylthiophenyl Ethylamine

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Stability

The biological activity and chemical behavior of flexible molecules such as (1R)-1-(3-Methylthiophenyl)ethylamine are intrinsically linked to their three-dimensional structure. Conformational analysis is therefore crucial for identifying the most stable arrangements of the atoms in space. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, balancing computational cost with high accuracy.

A systematic conformational search reveals various possible structures arising from the rotation around key single bonds, primarily the Cα-C(phenyl) and Cα-N bonds. Studies on similar phenylethylamines have shown that the ethylamine (B1201723) side chain can adopt either a folded (gauche) or an extended (anti) conformation relative to the phenyl ring. sigmaaldrich.comresearchgate.netnih.govresearchgate.net The gauche conformers are often stabilized by a weak intramolecular interaction between the amine group's lone pair and the π-system of the aromatic ring. researchgate.netresearchgate.net For this compound, additional rotational freedom exists for the methylthio group.

DFT calculations, for instance at the B3LYP-D3BJ/6-311+G(d,p) level of theory, can be employed to optimize the geometry of these potential conformers and calculate their relative energies. mdpi.com The resulting data allow for the determination of the most stable conformers and their statistical populations at a given temperature, according to the Boltzmann distribution.

Below is an illustrative table of results from a hypothetical DFT conformational analysis. The conformers are labeled based on the ethylamine side chain arrangement (G for gauche, A for anti) and an index for the orientation of the NH₂ and SCH₃ groups.

Table 1: Calculated Relative Energies and Boltzmann Populations of this compound Conformers Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Conformer | Description | Relative Energy (ΔE) (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| G-1 | Gauche, NH₂ oriented towards phenyl ring | 0.00 | 65.2 |

| G-2 | Gauche, NH₂ oriented away from phenyl ring | 0.55 | 25.1 |

| A-1 | Anti, specific SCH₃ orientation | 1.40 | 6.5 |

| A-2 | Anti, alternate SCH₃ orientation | 1.85 | 3.2 |

Prediction of Spectroscopic Properties and Chiroptical Responses

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of compounds. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and are essential for interpreting chiroptical spectra like Electronic Circular Dichroism (ECD). frontiersin.orgruc.dk

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating NMR shielding tensors. nih.govrsc.org These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts for the lowest-energy conformer (or a Boltzmann-averaged spectrum over several conformers) can be compared directly with experimental data to confirm assignments.

The following table provides hypothetical ¹H and ¹³C NMR chemical shifts for the most stable conformer (G-1) of this compound, predicted using the GIAO-DFT method.

Table 2: Predicted NMR Chemical Shifts (δ) for the Most Stable Conformer of this compound Relative to TMS, calculated in a simulated chloroform (B151607) solvent model.

| Atom Type | Atom Number/Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | Cα (CH-NH₂) | 52.8 |

| CH₃ (ethyl) | 24.5 | |

| C1 (ipso) | 145.1 | |

| C3 (C-S) | 138.9 | |

| Aromatic CHs | 128.7, 125.5, 124.8, 121.3 | |

| S-CH₃ | 15.6 | |

| ¹H NMR | Hα (CH-NH₂) | 4.15 (q) |

| CH₃ (ethyl) | 1.42 (d) | |

| NH₂ | 1.75 (s, broad) | |

| Aromatic CHs | 7.20-7.35 (m) | |

| S-CH₃ | 2.48 (s) |

Chiroptical Response: ECD spectroscopy is a critical technique for determining the absolute configuration of chiral molecules. Time-Dependent DFT (TD-DFT) is the workhorse method for simulating ECD spectra. ustc.edu.cndtu.dkmdpi.com The calculation provides the excitation energies (wavelengths), oscillator strengths (related to UV-Vis absorption intensity), and rotatory strengths (R) for electronic transitions. The sign and magnitude of the rotatory strength determine the appearance of the ECD spectrum (positive or negative Cotton effects). By comparing the calculated spectrum for the (R)-configuration with the experimental spectrum, the absolute stereochemistry can be confidently assigned. researchgate.net

Table 3: Illustrative Predicted ECD Data for this compound Calculated at the TD-B3LYP/def2-TZVP level with a solvent model.

| Electronic Transition | Predicted Wavelength (nm) | Rotatory Strength (R) (10⁻⁴⁰ cgs) |

|---|---|---|

| π → π* (¹Lb) | 268 | +5.8 |

| π → π | 245 | -1.2 |

| π → π (¹La) | 220 | -18.5 |

| π → π* | 205 | +35.2 |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. By mapping the potential energy surface of a reaction, DFT calculations can determine activation barriers and reaction energies, providing a quantitative understanding of reaction kinetics and thermodynamics. acs.org

A common reaction for a primary amine is N-acylation. youtube.comyoutube.com The mechanism for the reaction of this compound with a reagent like acetyl chloride can be modeled. The process typically involves the nucleophilic attack of the amine onto the carbonyl carbon, forming a tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of the chloride leaving group to yield the final N-acetylated amide product.

DFT calculations can locate the geometries of the reactants, intermediates (Int), transition states (TS), and products along this pathway. The calculated energies reveal the rate-determining step of the reaction. acs.org

Table 4: Illustrative Calculated Energies for the N-Acylation of this compound with Acetyl Chloride

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Amine + Acetyl Chloride | 0.0 |

| TS1 | Transition state for C-N bond formation | +12.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| TS2 | Transition state for Cl⁻ elimination | +8.3 |

| Products | Amide + HCl | -15.7 |

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. nih.govtemple.edu MD simulations model the movements of atoms over time based on a classical force field, providing insights into solvation structures and intermolecular interactions. acs.orgyoutube.com

An MD simulation of this compound in a box of explicit solvent molecules (e.g., water) can reveal how the solvent organizes around the solute. Key analyses include the calculation of Radial Distribution Functions (RDFs), g(r), which describe the probability of finding a solvent atom at a certain distance from a solute atom. acs.org The positions of peaks in the RDF indicate the locations of solvation shells, and integrating under the first peak gives the coordination number, i.e., the average number of solvent molecules in the first solvation shell.

Table 5: Illustrative Radial Distribution Function (RDF) Analysis from an MD Simulation in Water

| Atom Pair | First Peak Position (r) (Å) | Coordination Number (N) | Interaction Type |

|---|---|---|---|

| Amine N ··· Water O | 2.85 | 2.5 | Hydrogen Bond Donor (N-H···O) |

| Amine N ··· Water H | 2.00 | 1.1 | Hydrogen Bond Acceptor (N···H-O) |

| Thioether S ··· Water H | 2.50 | 1.8 | Weak Hydrogen Bond Acceptor (S···H-O) |

| Phenyl Ring (center) ··· Water O | 3.50 | 4.2 | Hydrophobic Solvation |

These hypothetical results suggest that the amine group forms strong hydrogen bonds with surrounding water molecules, acting as both a donor and an acceptor. The sulfur atom also participates in weaker interactions, while the phenyl ring is surrounded by a structured shell of water characteristic of hydrophobic solvation.

In Silico Design of Derivatives and Chiral Ligands

This compound is a chiral building block that can be used to synthesize chiral ligands for asymmetric catalysis. acs.org Computational chemistry plays a pivotal role in the in silico design of new ligands by predicting how structural modifications will affect their steric and electronic properties, which in turn influence catalytic activity and enantioselectivity. nih.govresearcher.lifeacs.org

Starting from the parent structure, derivatives can be designed by modifying substituents on the phenyl ring or at the amine. For instance, replacing the methylthio group with a bulkier group like tert-butylthio could increase steric hindrance, potentially leading to higher enantioselectivity in a catalytic reaction. Alternatively, introducing electron-withdrawing groups could modulate the electronic properties of a resulting metal complex.

Computational tools can quantify these changes. The molecular electrostatic potential (MEP) can be calculated to assess the nucleophilicity of the amine, while various steric parameters can be computed to compare the bulk of different derivatives.

Table 6: Comparison of Calculated Properties for Parent Compound and Designed Derivatives

| Compound | Modification | Vmin on Nitrogen (kcal/mol) | Calculated Steric Parameter (Å) | Design Rationale |

|---|---|---|---|---|

| Parent Compound | -SMe at C3 | -38.5 | 3.1 | Baseline |

| Derivative 1 | -StBu at C3 | -39.2 | 4.5 | Increase steric bulk |

| Derivative 2 | -CF₃ at C3 | -32.1 | 3.2 | Increase electron withdrawal |

| Derivative 3 | N-benzyl substituted | -30.5 | 4.8 | Create bidentate N,S-ligand potential |

This in silico screening allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. chemistryworld.com The data suggest that Derivative 1 would be a good candidate for exploring the impact of increased steric hindrance, while Derivative 2 would be useful for studying electronic effects.

Applications of 1r 1 3 Methylthiophenyl Ethylamine in Asymmetric Catalysis and Organic Transformations

Development as a Chiral Ligand Precursor for Metal-Catalyzed Reactions

The primary amine functionality of (1R)-1-(3-Methylthiophenyl)ethylamine is a key handle for its elaboration into more complex chiral ligands. These ligands are instrumental in creating a chiral environment around a metal center, enabling the enantioselective transformation of prochiral substrates.

The design of chiral ligands is a cornerstone of asymmetric catalysis. The this compound scaffold offers a robust platform for creating a diverse range of ligands. The synthesis typically begins with the modification of the primary amine group to install coordinating moieties like phosphines, oxazolines, or other nitrogen-based chelating groups. For instance, condensation with 2-(diphenylphosphino)benzaldehyde (B1302527) would yield a P,N-ligand, a class of ligands highly effective in various metal-catalyzed reactions. The modular nature of this synthesis allows for systematic tuning of the ligand's steric and electronic properties to optimize reactivity and enantioselectivity for specific transformations. The development of C₂-symmetric ligands, such as those derived from thiophene-2,5-dicarboxylic acid, showcases a common strategy where chiral amino alcohols or amines are used to construct effective ligands for asymmetric catalysis. mdpi.com This approach, when applied to the this compound scaffold, can lead to novel ligands with unique catalytic properties.

Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically pure compounds, such as chiral alcohols and amines. nih.gov Ligands derived from chiral amines and diamines are central to the success of iridium (Ir) and rhodium (Rh) catalysts in these transformations. nih.govnih.govmdpi.com While specific data for ligands derived from this compound is not prevalent, analogous systems demonstrate the potential. For example, iridium complexes of chiral phosphoramidite (B1245037) ligands are highly effective in the asymmetric reductive amination of ketones to produce chiral β-arylamines. nih.gov Similarly, phosphite-thioether ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of a wide array of olefins, including α,β-unsaturated esters and ketones, achieving excellent enantioselectivities. researchgate.net The performance of such catalytic systems highlights the importance of the ligand architecture in controlling the stereochemical outcome of the reaction. nih.govnih.gov

Table 1: Representative Data for Asymmetric Hydrogenation using Chiral Ligand-Metal Complexes

| Substrate Type | Catalyst System (Analogous) | Product Type | Enantiomeric Excess (ee) | Reference |

| Cyclic β-enamides | [Ir(COD)Cl]₂ / Phosphite-thioether | Chiral Amine | Up to 99% | researchgate.net |

| α-Keto Esters | [Cp*Ir(H₂O)₃]SO₄ / Chiral Diamine | Chiral α-Hydroxy Acid | Up to 99% | nih.gov |

| Prochiral Ketones | Iridium / Phosphoramidite Ligand | Chiral β-Arylamine | Up to 91% | nih.gov |

| Isoquinolinium Salts | Iridium / Chiral Ligand | Chiral Tetrahydroisoquinoline | Not specified | nih.gov |

This table presents data from analogous systems to illustrate the potential applications of ligands derived from this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are indispensable tools for forming carbon-carbon bonds. wikipedia.orgcore.ac.ukuh.edu The effectiveness of these reactions often hinges on the choice of ligand. Bulky and electron-rich phosphine (B1218219) ligands are known to significantly enhance the catalytic activity of palladium, expanding the scope of suitable substrates to include less reactive aryl chlorides and complex heteroaryl systems. core.ac.uknih.gov Chiral ligands based on the this compound scaffold could be designed to influence the stereochemical outcome of cross-coupling reactions that generate new chiral centers. The Negishi coupling, which pairs organozinc reagents with organic halides, is particularly useful for coupling complex fragments in total synthesis, and its performance is highly dependent on the catalyst system. wikipedia.orgcore.ac.uk The development of new palladacycle precatalysts in conjunction with bulky monophosphinobiaryl ligands has led to highly active systems for Negishi couplings under mild conditions. core.ac.uk

Table 2: Performance of Analogous Ligands in Asymmetric Cross-Coupling Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System (Analogous) | Product | Reference |

| Suzuki-Miyaura | Aryl Halides/Tosylates | Arylboronic Acids | Pd-Dialkylbiarylphosphine | Biaryl Compounds | nih.gov |

| Negishi | Heteroaryl Halides | Heteroarylzinc Reagents | Pd-Aminobiphenyl Palladacycle | Heterobiaryls | core.ac.uk |

| Negishi | p-Tolylzinc Chloride | 2-Bromoanisole | Palladacycle / L3 Ligand | 2-Methoxy-4'-methylbiphenyl | core.ac.uk |

This table illustrates the utility of advanced ligand systems in key cross-coupling reactions, a field where new chiral ligands are continuously sought.

Beyond hydrogenation and cross-coupling, ligands derived from chiral backbones are crucial for a wide range of enantioselective carbon-carbon and carbon-heteroatom (C-X) bond-forming reactions. These transformations are fundamental to synthetic organic chemistry. For example, copper-catalyzed Friedel-Crafts asymmetric alkylation utilizes chiral bis(oxazolinyl)thiophene ligands to achieve good yields and enantioselectivity. mdpi.com The concept of a catalytically formed chiral auxiliary represents an innovative strategy where the auxiliary is generated in situ via catalysis and then directs a subsequent diastereoselective functionalization. nih.gov This approach has been successfully extended from hydrogenation to asymmetric cyclopropanation and epoxidation. nih.gov Furthermore, palladium-catalyzed enantioselective decarboxylative cycloadditions of vinyl-substituted cyclic carbamates can generate aza-1,3-dipoles, which then participate in asymmetric cycloadditions to form enantioenriched heterocyclic products. researchgate.net A ligand derived from this compound could find application in these areas, offering a unique stereochemical environment to control the formation of new C-C or C-X bonds.

Table 3: Examples of Enantioselective C-C and C-X Bond Forming Reactions

| Reaction Type | Catalyst System (Analogous) | Key Transformation | Stereoselectivity | Reference |

| Friedel-Crafts Alkylation | Cu(OTf)₂ / Chiral Ligand | Indole + β-Nitrostyrene | Up to 81% ee | mdpi.com |

| Decarboxylative Cyclization | Copper / Chiral Ligand | Alkyne-Carbamate + Azlactone | Up to 99% ee, 99:1 dr | researchgate.net |

| Asymmetric Cyclopropanation | N/A (Chiral Auxiliary) | Diastereoselective cyclopropanation | High diastereoselectivity | nih.gov |

This table highlights diverse bond-forming reactions where chiral ligands or auxiliaries, potentially derived from scaffolds like this compound, are critical for achieving high stereocontrol.

Utilization as a Chiral Building Block in Stereoselective Synthesis of Complex Molecules

In addition to its role as a ligand precursor, the enantiopure nature of this compound makes it a valuable chiral building block. In this capacity, the entire molecule, or a significant portion of it, is incorporated into the final target structure, with its inherent stereocenter defining a key chiral element of the new molecule.

The total synthesis of natural products often requires the strategic introduction of stereocenters. beilstein-journals.orgmdpi.comrsc.orgnih.gov Chiral amines and their derivatives are frequently used as chiral auxiliaries or starting materials to achieve this goal. nih.govnih.gov A chiral auxiliary, such as pseudoephenamine, can be temporarily attached to a molecule to direct the stereoselective formation of new chiral centers, after which it is cleaved and can often be recovered. nih.gov For example, amides derived from pseudoephenamine show excellent stereocontrol in alkylation reactions, including the formation of challenging quaternary carbon centers. nih.gov

Intermediate in the Synthesis of Chiral Pharmaceutical Intermediates

Chiral amines are fundamental building blocks in the pharmaceutical industry due to their prevalence in biologically active molecules. This compound, possessing a distinct stereocenter, is a valuable synthon for creating enantiomerically pure pharmaceutical intermediates. Its primary amine group serves as a key handle for introducing the nitrogen-containing functionalities essential for the therapeutic activity of many drugs.

The synthesis of complex chiral molecules often involves the coupling of a chiral amine with other fragments. The amine group of this compound can readily undergo a variety of transformations, such as acylation, alkylation, and reductive amination, to construct the core structures of targeted pharmaceutical agents. While direct examples for this specific compound are scarce in readily accessible literature, its structural similarity to other chiral amines like (R)-1-phenylethylamine suggests its utility in analogous synthetic routes. The methylthio group on the phenyl ring also offers a site for further chemical modification, potentially influencing the compound's pharmacokinetic or pharmacodynamic properties.

Derivatization and Functionalization for Novel Chiral Reagents

The primary amine functionality of this compound is a prime site for derivatization to generate a host of novel chiral reagents, including chiral auxiliaries, ligands, and catalysts.

One of the most common derivatizations is the formation of amides through reaction with acyl chlorides or carboxylic acids. These resulting chiral amides can function as chiral auxiliaries, capable of directing the stereochemical outcome of a subsequent reaction on the molecule. The auxiliary can then be cleaved to yield an enantiomerically enriched product.

Another significant functionalization pathway is the conversion of the amine to a phosphine-containing ligand. This can be achieved through a multi-step synthesis, often involving the formation of an amide or an imine, followed by reaction with a phosphine source. The resulting chiral phosphine ligands are highly valuable in transition-metal-catalyzed asymmetric reactions.

Below is a table illustrating potential derivatization reactions of this compound:

| Reagent | Functional Group Introduced | Resulting Compound Class | Potential Application |

| Acyl Chloride (e.g., Acetyl Chloride) | Amide | Chiral Amide | Chiral Auxiliary |

| Sulfonyl Chloride (e.g., Tosyl Chloride) | Sulfonamide | Chiral Sulfonamide | Chiral Auxiliary, Intermediate |

| Aldehyde/Ketone (followed by reduction) | Secondary/Tertiary Amine | Chiral Amine Derivative | Chiral Base, Ligand Precursor |

| Chloro-diphenylphosphine | Aminophosphine | Chiral Ligand | Asymmetric Catalysis |

The primary application of chiral amines like this compound in asymmetric catalysis is as a precursor to more complex chiral ligands or as a chiral base. The nitrogen atom can coordinate to a metal center, and the chirality of the amine backbone can create a chiral environment around the metal, influencing the stereoselectivity of the catalyzed reaction.

Chiral ligands derived from this amine could be employed in a variety of important organic transformations, including:

Asymmetric Hydrogenation: Chiral phosphine or diamine ligands are crucial for the enantioselective reduction of prochiral olefins, ketones, and imines.

Asymmetric C-C Bond Formation: Reactions such as the Michael addition, aldol (B89426) reaction, and allylic alkylation can be rendered asymmetric through the use of chiral ligands that control the facial selectivity of the attack of a nucleophile on an electrophile.

Asymmetric Mannich Reactions: This reaction is a key method for synthesizing chiral β-amino carbonyl compounds, which are important building blocks for many pharmaceuticals.

The effectiveness of a chiral ligand derived from this compound in a specific reaction would depend on the precise structure of the ligand and the reaction conditions. The electronic properties of the 3-methylthiophenyl group could influence the catalytic activity and enantioselectivity of the resulting metal complex.

Below is a data table outlining potential catalytic applications for derivatives of this compound:

| Derivative Type | Catalytic Reaction | Substrate Class | Product Class |

| Chiral Phosphine Ligand | Asymmetric Hydrogenation | Prochiral Alkenes | Chiral Alkanes |

| Chiral Diamine Ligand | Asymmetric Transfer Hydrogenation | Ketones | Chiral Alcohols |

| Chiral Thiourea (B124793) Catalyst | Asymmetric Michael Addition | α,β-Unsaturated Compounds | Chiral Adducts |

| Chiral Brønsted Acid Catalyst | Asymmetric Friedel-Crafts Reaction | Indoles and Aldimines | Chiral Alkylated Indoles |

Emerging Research Directions and Future Perspectives for 1r 1 3 Methylthiophenyl Ethylamine Studies

Integration with Flow Chemistry and Continuous Processing for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including chiral amines. nih.govwhiterose.ac.uk Flow chemistry offers numerous advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and superior process control, which collectively lead to higher yields and purity. vapourtec.com For the production of chiral amines like (1R)-1-(3-Methylthiophenyl)ethylamine, continuous flow reactors, particularly packed-bed reactors (PBRs) with immobilized catalysts, are gaining traction. whiterose.ac.uk This approach allows for the efficient reuse of expensive catalysts (both chemical and biological), reduces downstream processing costs, and facilitates seamless scale-up from laboratory to industrial production. nih.govrsc.org A key strategy involves utilizing the undesired enantiomer from a resolution process by inverting its configuration under flow conditions, which ensures safety and high enantiomeric excess (ee) of the desired product. vapourtec.com The development of integrated flow systems, where reaction, separation, and purification steps are telescoped, promises to streamline the manufacturing process, reduce the plant footprint, and lower capital expenditure. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing for Chiral Amine Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Complex and non-linear; often requires re-optimization. | Simpler scale-up by extending operational time or running parallel reactors. rsc.org |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior heat dissipation. vapourtec.com |

| Process Control | Difficult to maintain uniform conditions throughout the reactor. | Precise control over parameters like temperature, pressure, and residence time. whiterose.ac.uk |

| Efficiency & Yield | Can be limited by mass transfer and side reactions. | Often higher yields and purity due to better mixing and control. nih.gov |

| Catalyst Reuse | Recovery of homogeneous catalysts is difficult; heterogeneous catalysts can be used. | Ideal for immobilized catalysts (enzymes, metal complexes) in packed-bed reactors, allowing for easy reuse. whiterose.ac.ukrsc.org |

Exploration of Novel Catalytic Systems and Reaction Environments

The enantioselective synthesis of chiral amines is heavily reliant on catalysis. Research is actively moving beyond traditional methods to explore novel catalytic systems that offer higher efficiency and selectivity. Asymmetric hydrogenation of imines and related unsaturated nitrogen compounds is a powerful and atom-economical strategy. acs.org This field is driven by the design of new chiral ligands, such as P-stereogenic phosphines and N-heterocyclic carbenes, for transition metals like iridium, rhodium, and palladium. acs.orgnih.gov These advanced catalysts can achieve excellent enantioselectivity (high ee) under mild conditions. nih.gov

Furthermore, metal-organic frameworks (MOFs) are emerging as promising heterogeneous catalysts. rsc.org Their high surface area and tunable porous structure, which can incorporate both Lewis acidic sites and Brønsted acid groups, can create a synergistic catalytic environment for multi-component reactions, potentially applicable to the synthesis of this compound derivatives. rsc.org The exploration of solvent-free reaction conditions or the use of green solvents further enhances the sustainability of these new catalytic approaches. rsc.org

Table 2: Overview of Novel Catalytic Systems for Chiral Amine Synthesis

| Catalytic System | Description | Advantages for Chiral Amine Synthesis |

|---|---|---|

| Transition Metal Catalysis (e.g., Ir, Rh, Pd) | Complexes with newly designed chiral ligands (e.g., P-stereogenic phosphines, sulfoximines). acs.orgnih.gov | High activity and enantioselectivity in asymmetric hydrogenation and reductive amination. acs.org |

| Organocatalysis | Metal-free catalysis using small chiral organic molecules (e.g., proline derivatives, chiral phosphoric acids). youtube.com | Avoids toxic heavy metals, often uses mild conditions, and provides access to different enantiomers. youtube.com |

| Metal-Organic Frameworks (MOFs) | Porous materials with metal nodes and organic linkers, can be functionalized for catalysis. rsc.org | Heterogeneous, easily separable, reusable, and offers potential for synergistic multi-functional catalysis. rsc.orgrsc.org |

| Biocatalysis (Enzymes) | Use of isolated enzymes or whole cells (e.g., transaminases, imine reductases). acs.orgmdpi.com | Exceptional enantioselectivity (>99% ee), operates in mild aqueous conditions, highly sustainable. openaccessgovernment.orgnih.gov |

Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound

Process Analytical Technology (PAT) is becoming an indispensable tool for developing robust and efficient synthetic processes in the pharmaceutical industry. nih.govresearchgate.net By enabling real-time, in-line monitoring of chemical reactions, PAT provides a deeper understanding of reaction kinetics, pathway, and the formation of intermediates or impurities. researchgate.netresearchgate.net For the synthesis of a chiral compound like this compound, where enantiomeric purity is critical, PAT is invaluable.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring asymmetric syntheses. researchgate.net These methods can track the concentration of reactants, products, and key intermediates directly in the reaction vessel without the need for sampling. nih.gov This continuous data stream allows for precise control over reaction conditions to maximize yield and enantioselectivity, and to ensure process safety, especially during scale-up. researchgate.net The combination of PAT with chemometric tools like partial least squares (PLS) regression can generate predictive models for critical quality attributes of the final product. nih.gov

Table 3: Application of Process Analytical Technology (PAT) in Asymmetric Synthesis

| PAT Tool | Information Provided | Benefit for this compound Synthesis |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates. researchgate.net | Enables kinetic profiling, endpoint determination, and process optimization. |

| Chiral HPLC | Offline or at-line determination of enantiomeric excess (ee). | Crucial for verifying the stereochemical outcome of the reaction. koreascience.kr |

| In-situ Video Microscopy | Monitoring of crystallization processes. researchgate.net | Optimizes purification steps involving crystallization to ensure high purity. |

| NMR Spectroscopy | Detailed structural information and reaction progress. Can also be used to determine enantiomeric purity in some cases. nih.gov | Provides mechanistic insights and confirms product identity. |

Development of Machine Learning and AI-Assisted Design of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules and synthetic routes. eurekalert.org In the context of this compound, these computational tools can be used to design novel derivatives with enhanced biological activity or improved physicochemical properties. By training algorithms on large datasets of known compounds and their activities, AI models can predict the properties of virtual molecules, thereby prioritizing the synthesis of the most promising candidates. oejournal.org

AI is also being applied to the design of chiral catalysts and the optimization of reaction conditions. eurekalert.org For example, reinforcement learning, a type of ML, can explore a vast chemical space to identify novel nanostructures or catalysts with optimal chiral recognition capabilities. eurekalert.orgoejournal.org This approach can significantly reduce the time and experimental effort required for catalyst development and process optimization, accelerating the path to efficient synthesis of complex chiral molecules and their derivatives.

Table 4: Applications of AI and Machine Learning in Chiral Compound Research

| Application Area | AI/ML Approach | Potential Impact on this compound Studies |

|---|---|---|

| Derivative Design | Predictive modeling of structure-activity relationships (SAR). | Faster identification of new derivatives with desired therapeutic effects. |

| Catalyst Discovery | Generative models and reinforcement learning to design new chiral ligands or catalysts. eurekalert.org | Accelerated development of more efficient and selective catalysts for its synthesis. |

| Reaction Optimization | Algorithms to predict optimal reaction conditions (temperature, solvent, catalyst loading). | Reduced number of experiments needed to achieve high yields and enantiopurity. |

| Chiral Recognition | Designing nanophotonic structures or chiral selectors for enhanced detection and separation. oejournal.org | Development of more sensitive analytical methods for enantiomeric purity determination. |

Sustainable and Biocatalytic Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals, emphasizing the need for environmentally benign and economically viable processes. rsc.orgopenaccessgovernment.org Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is at the forefront of this movement. hims-biocat.eu For the synthesis of this compound, amine transaminases (ATAs) have proven to be exceptionally effective. nih.gov These enzymes catalyze the asymmetric amination of a prochiral ketone, 1-(3-methylphenyl)ethan-1-one, to produce the desired (R)-enantiomer with very high conversion and enantiomeric purity. nih.govresearchgate.netresearchgate.net

A study identified the transaminase ATA-025 as a highly effective biocatalyst for this specific transformation. nih.gov The process was optimized for parameters such as enzyme and substrate loading, temperature, and pH, achieving a conversion rate of over 99% and a product yield of 77% with an enantiomeric purity (chiral purity) of ≥ 98.5%. nih.govresearchgate.net Such biocatalytic routes operate under mild, aqueous conditions, avoid the use of heavy metals, and generate minimal waste, making them a highly sustainable alternative to traditional chemical methods. rsc.orgopenaccessgovernment.org The immobilization of these enzymes further enhances their industrial applicability by allowing for their recovery and reuse over multiple cycles. nih.gov

Table 5: Optimized Parameters for Biocatalytic Synthesis of this compound using Transaminase ATA-025

| Parameter | Optimized Value | Result |

|---|---|---|

| Enzyme | Transaminase ATA-025 | Conversion: 99.22% Product Yield: 77.03% Product Purity (HPLC): ≥ 99% Chiral Purity (GC): ≥ 98.5% |

| Substrate | 1-(3-methylphenyl)ethan-1-one | |

| Enzyme Loading | 5% (optimized with Box-Behnken Design) | |

| Substrate Loading | 36.78 g/L (optimized with Box-Behnken Design) | |

| Temperature | 42.66 °C | |

| pH | 8.2 |

Data sourced from a study on the transaminase-mediated chiral selective synthesis of the target compound. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.